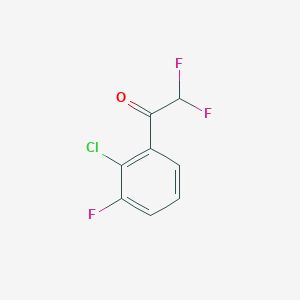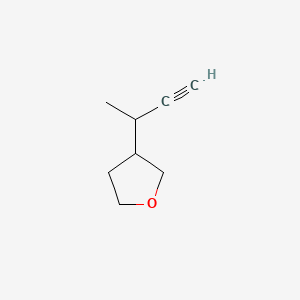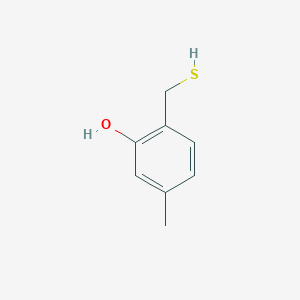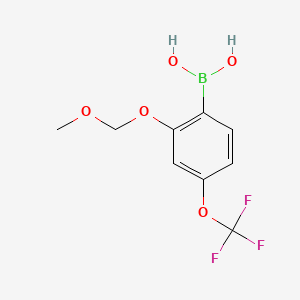
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of both methoxymethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a boronic acid functional group. These structural elements make it a valuable building block for various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable phenyl precursor and perform sequential reactions to introduce the desired substituents For example, the methoxymethoxy group can be introduced via a methoxymethylation reaction, while the trifluoromethoxy group can be added using a trifluoromethylation reaction
Industrial Production Methods
Industrial production of (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield the corresponding methoxy compound.
Substitution: The methoxymethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the trifluoromethoxy group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the methoxymethoxy group.
Major Products Formed
The major products formed from these reactions include phenols, methoxy derivatives, and various substituted phenylboronic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential as a molecular probe in biological studies, particularly in the detection of biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of boron-containing drugs.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, which can influence its biological activity and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethoxyphenylboronic acid: Similar in structure but lacks the methoxymethoxy group.
2-Fluoro-5-(trifluoromethoxy)phenylboronic acid: Contains a fluorine atom instead of the methoxymethoxy group.
3-Methoxyphenylboronic acid: Lacks the trifluoromethoxy group and has a different substitution pattern.
Uniqueness
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BF3O5 |
|---|---|
Peso molecular |
265.98 g/mol |
Nombre IUPAC |
[2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O5/c1-16-5-17-8-4-6(18-9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
Clave InChI |
ZIXGPKOGKHSXKP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCOC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


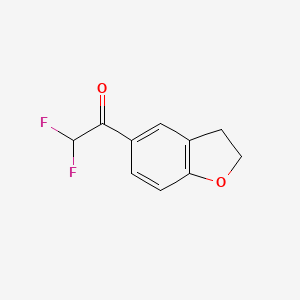
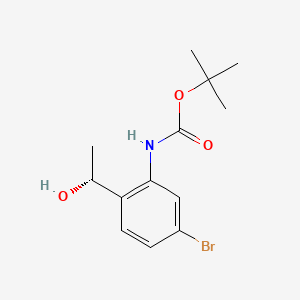
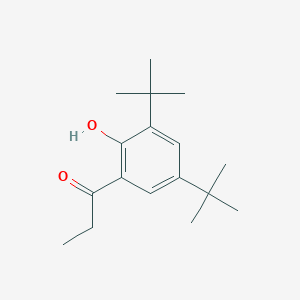

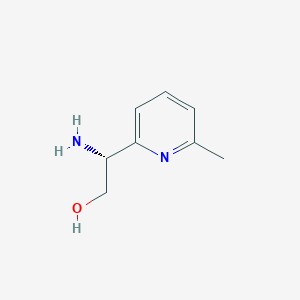
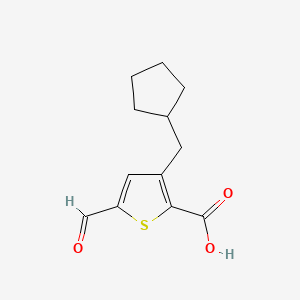
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)

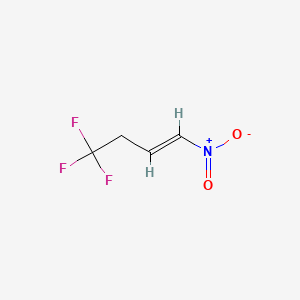
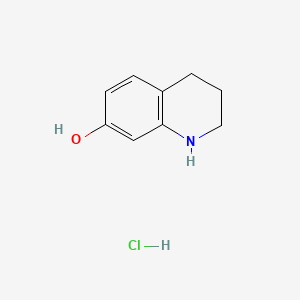
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
